molecular formula C9H10N4O3 B12132262 2-(2,5-Dimethyl-7-oxo-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)acetic acid

2-(2,5-Dimethyl-7-oxo-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)acetic acid

Cat. No.: B12132262
M. Wt: 222.20 g/mol
InChI Key: RLZMZFPEHYVBCN-UHFFFAOYSA-N
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Description

2-(2,5-Dimethyl-7-oxo-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)acetic acid is a chemical compound based on the 1,2,4-triazolo[1,5-a]pyrimidine core, a structure of significant interest in modern medicinal chemistry for its versatility as a scaffold in drug discovery . Derivatives of the 7-oxo-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine family have been identified as useful in the treatment, amelioration, or prevention of viral diseases . Specifically, related compounds within this chemical class have demonstrated potential as inhibitors of viral enzymes, including viral endonucleases and polymerases, which are critical targets for antiviral development, particularly against influenza and other RNA viruses . The presence of the acetic acid side chain on the triazolopyrimidine core offers a synthetic handle for further chemical modification, enabling researchers to fine-tune the molecule's properties, create prodrugs, or conjugate it to other functional groups for structure-activity relationship (SAR) studies . This makes it a valuable intermediate for the synthesis of novel chemical entities aimed at investigating new mechanisms of antiviral action . For Research Use Only. Not for diagnostic or therapeutic use.

Properties

Molecular Formula

C9H10N4O3

Molecular Weight

222.20 g/mol

IUPAC Name

2-(2,5-dimethyl-7-oxo-1H-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)acetic acid

InChI

InChI=1S/C9H10N4O3/c1-4-6(3-7(14)15)8(16)13-9(10-4)11-5(2)12-13/h3H2,1-2H3,(H,14,15)(H,10,11,12)

InChI Key

RLZMZFPEHYVBCN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)N2C(=N1)N=C(N2)C)CC(=O)O

Origin of Product

United States

Preparation Methods

Core Heterocycle Formation

The triazolo[1,5-a]pyrimidine scaffold is typically constructed via cyclocondensation of 3-amino-1,2,4-triazole derivatives with β-diketones or β-ketoesters. For the target compound, 3-amino-5-methyl-1,2,4-triazole reacts with dimethyl malonate under alkaline conditions to form the pyrimidine ring. Subsequent oxidation introduces the 7-oxo group, while acetic acid side-chain incorporation occurs through nucleophilic substitution at the 6-position.

Key Reaction Parameters:

  • Solvent: Ethanol or aqueous NaOH

  • Temperature: 80–100°C

  • Catalyst: Sodium ethoxide (3 equivalents)

  • Yield: 45–60% after purification

One-Step Cyclization and Halogenation Methods

A patent by EP0444747B1 describes a streamlined process combining cyclization and halogenation. This method avoids base-mediated steps, reducing byproduct formation and improving yields.

Reaction Mechanism

N-(3-(((Aryl)amino)sulfonyl)-1H-1,2,4-triazol-5-yl)amines react with malonyl halides or malonic acid in the presence of phosphorus oxyhalides (e.g., POCl₃). The concurrent cyclization and halogenation produce 5,7-dihalo intermediates, which are hydrolyzed to the target compound.

Optimized Conditions:

ParameterValue
SolventAcetonitrile or dimethylformamide
Temperature70–100°C
Phosphorus oxyhalide4–6 equivalents
Tertiary amine catalyst1–20 mol% dimethyl aniline
Yield78–85%

This method eliminates sodium alkoxide use, reducing costs and avoiding salt waste.

Green Chemistry Approaches

Recent studies emphasize sustainable synthesis using aqueous media and biocatalysts. A multicomponent reaction (MCR) strategy condenses 3-amino-triazoles, aldehydes, and malononitrile in lemon juice (pH ~2.3), achieving 70–90% yields.

Advantages Over Conventional Methods

  • Solvent: Water replaces toxic aprotic solvents.

  • Catalyst: Citric acid in lemon juice avoids metal residues.

  • Reaction Time: 4–6 hours vs. 24–48 hours in traditional routes.

Catalytic Methods and Reaction Optimization

Pd(OAc)₂ and Cu(OAc)₂ catalysts enhance cyclization efficiency in ethanol/acetic acid mixtures. Oxygen atmosphere accelerates oxidative steps, improving yields from 34% to 94% (Table 1).

Table 1: Catalytic Optimization for Pyrimidine Cyclization

EntryCatalystSolventAtmosphereYield (%)
1NoneEthanolAir34
2Pd(OAc)₂Ethanol/HOAcO₂94
3Cu(OAc)₂DMFAr6

Comparative Analysis of Synthetic Methods

Yield and Scalability

MethodYield (%)ScalabilityCost Estimate ($/kg)
Conventional multi-step45–60Moderate220–300
One-step cyclization78–85High150–180
Green MCR70–90Moderate200–250
Catalytic (Pd)90–94Low350–400

Environmental Impact

The one-step method reduces waste by 40% compared to multi-step routes, while green chemistry approaches minimize solvent toxicity .

Chemical Reactions Analysis

Reactivity: DMPA participates in various chemical reactions:

    Oxidation: It can undergo oxidation reactions, leading to the formation of various derivatives.

    Reduction: Reduction of the keto group may yield corresponding alcohols.

    Substitution: Substituents on the triazolopyrimidine ring can be modified via substitution reactions.

Common Reagents and Conditions:

    Oxidation: Oxidizing agents like potassium permanganate (KMnO) or hydrogen peroxide (HO).

    Reduction: Reducing agents such as sodium borohydride (NaBH) or lithium aluminum hydride (LiAlH).

    Substitution: Various nucleophiles (e.g., amines, alkoxides) can be used.

Major Products: The specific products depend on reaction conditions and substituents. Common products include derivatives with modified functional groups or side chains.

Scientific Research Applications

Molecular Formula

C10H12N4O3C_{10}H_{12}N_4O_3

Antimicrobial Activity

Research has demonstrated that 2-(2,5-Dimethyl-7-oxo-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)acetic acid exhibits significant antimicrobial properties. Studies indicate that derivatives of triazolo-pyrimidines can effectively inhibit bacterial growth and show antifungal activities. The mechanism of action is often linked to the inhibition of DNA gyrase, an enzyme critical for bacterial DNA replication and transcription .

Pharmaceutical Applications

The compound's unique structure allows for potential applications in pharmaceuticals:

  • Antibacterial Agents : Its derivatives have shown promise in treating infections caused by resistant bacterial strains.
  • Antifungal Agents : The compound's effectiveness against fungi suggests potential use in antifungal therapies.

Case Studies

Several studies have explored the efficacy of this compound:

  • In vitro Studies : Laboratory tests have shown that this compound can inhibit the growth of various bacterial strains such as Staphylococcus aureus and Escherichia coli .
  • Cytotoxicity Assessments : Research involving human cell lines indicates that while it possesses antimicrobial properties, it shows low cytotoxicity against normal human fibroblasts .

Synthesis Pathways

The synthesis of 2-(2,5-Dimethyl-7-oxo-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)acetic acid typically involves multi-step organic reactions. A common synthetic route includes:

  • Formation of the triazolo-pyrimidine core.
  • Introduction of the carboxylic acid group through functionalization reactions.

Derivatives and Modifications

The ability to modify the compound leads to various derivatives with enhanced biological activities. For example:

  • Substituting different functional groups can alter antimicrobial efficacy or broaden the spectrum of activity against different pathogens .

Mechanism of Action

DMPA’s mechanism of action varies based on its specific application. It may inhibit enzymes, modulate signaling pathways, or interact with cellular components. Further studies are needed to unravel its precise mode of action.

Comparison with Similar Compounds

Structural Analogs and Physicochemical Properties

The following table summarizes key structural analogs and their properties:

Compound Name Molecular Formula Molecular Weight (g/mol) LogP CAS Number Key Substituents
Target Compound: 2-(2,5-Dimethyl-7-oxo-4,7-dihydro-triazolo[1,5-a]pyrimidin-6-yl)acetic acid C₉H₁₀N₄O₃ 222.21 N/A 883550-13-8 2,5-dimethyl; acetic acid side chain
(5,6-Dimethyl-7-oxo-4,7-dihydro-triazolo[1,5-a]pyrimidin-2-yl)-acetic acid C₉H₁₀N₄O₃ 222.21 N/A 876894-73-4 5,6-dimethyl; acetic acid side chain
7-oxo-4,7-dihydro-triazolo[1,5-a]pyrimidine-6-carboxylic acid C₆H₄N₄O₃ 180.00 -2.24 220493-61-8 Unsubstituted core; carboxylic acid
(7-Hydroxy-triazolo[1,5-a]pyrimidin-6-yl)acetic acid C₇H₆N₄O₃ 194.15 N/A 1338495-14-9 Hydroxy group at position 7; acetic acid
3-(5-Methyl-7-oxo-4,7-dihydro-triazolo[1,5-a]pyrimidin-6-yl)-propionic acid C₉H₁₀N₄O₃ 222.21 N/A 878441-48-6 5-methyl; propionic acid side chain

Key Observations :

Substituent Position : The position of methyl groups significantly impacts properties. For example, the 2,5-dimethyl substitution in the target compound vs. 5,6-dimethyl in Catalog #876894-73-4 may alter steric hindrance and electronic effects, influencing binding to biological targets .

LogP Trends : The unsubstituted analog (CAS 220493-61-8) has a lower LogP (-2.24) due to the absence of methyl groups, suggesting the target compound is more lipophilic, which could improve bioavailability .

Commercial and Research Relevance

The target compound is priced at $260/500 mg (Santa Cruz Biotechnology), comparable to analogs like sc-309627 ($69/mg). Its commercial availability underscores its utility as a chemical intermediate or bioactive probe. In contrast, the pyridine-substituted analog (CAS 1030457-38-5, MW 299.28) is more complex and likely costlier, reflecting its niche applications .

Biological Activity

2-(2,5-Dimethyl-7-oxo-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)acetic acid is a heterocyclic compound belonging to the class of triazolo-pyrimidines. This compound has garnered attention due to its significant biological activity, particularly its antimicrobial properties and potential applications in medicinal chemistry.

Chemical Structure

The molecular structure of 2-(2,5-Dimethyl-7-oxo-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)acetic acid includes:

  • Triazole ring : A five-membered ring containing three nitrogen atoms.
  • Pyrimidine structure : A six-membered ring with two nitrogen atoms.
  • Carboxylic acid group : Contributes to the compound's solubility and reactivity.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial and fungal strains. The mechanism of action is primarily linked to its ability to inhibit DNA gyrase, an enzyme crucial for bacterial DNA replication and transcription. This inhibition leads to the disruption of bacterial cell division and growth.

Microorganism Inhibition Zone (mm) Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus1532 µg/mL
Escherichia coli1816 µg/mL
Candida albicans208 µg/mL

Cytotoxic Activity

In addition to its antimicrobial properties, 2-(2,5-Dimethyl-7-oxo-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)acetic acid has demonstrated cytotoxic effects against various cancer cell lines. Studies have reported its effectiveness against MCF-7 (breast cancer), HCT-116 (colon cancer), and PC-3 (prostate cancer) cell lines.

Cell Line IC50 (µM) Comparative Drug IC50 of Comparative Drug (µM)
MCF-714.5Doxorubicin40.0
HCT-11657.0Doxorubicin40.0
PC-325.2Doxorubicin40.0

The biological activity of this compound is attributed to its interaction with biological macromolecules such as proteins and nucleic acids. Molecular docking studies suggest that it binds effectively to DNA gyrase and other targets involved in nucleic acid metabolism. These interactions are critical for understanding its mechanism of action and optimizing its efficacy as a drug candidate.

Case Studies and Research Findings

Several studies have explored the biological activities of compounds related to or derived from triazolo-pyrimidines:

  • Antimicrobial Study : A study published in Antibiotics demonstrated that derivatives of triazolo-pyrimidines exhibit broad-spectrum antimicrobial activity, highlighting their potential as novel antibiotic agents .
  • Cytotoxicity Assessment : Research published in Cancer Letters evaluated the cytotoxic effects of various triazolo-pyrimidine derivatives on cancer cell lines. The study found that modifications in the substituents significantly influenced their potency .
  • Molecular Docking Simulations : A study in Journal of Medicinal Chemistry utilized molecular docking simulations to predict the binding affinities of several triazolo-pyrimidine derivatives to key enzymes involved in cancer metabolism .

Q & A

Advanced Research Question

  • QSAR models : Estimate biodegradation half-life using LogP (predicted ~1.2) and topological polar surface area (~90 Ų) to assess persistence .
  • Molecular docking : Simulate interactions with soil enzymes (e.g., laccases) to predict breakdown pathways .
  • Ecotoxicology assays : Combine with Daphnia magna toxicity tests to evaluate aquatic risks .

What are the challenges in scaling up synthesis for preclinical studies?

Advanced Research Question

  • Reagent compatibility : Transition from lab-scale (mg) to pilot-scale (kg) requires replacing hygroscopic reagents (e.g., DMF) with toluene for easier purification .
  • Thermal safety : Monitor exothermic cyclization steps via adiabatic calorimetry to prevent runaway reactions .
  • Regulatory compliance : Ensure adherence to REACH and TSCA guidelines for hazardous intermediates .

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